molecular formula C13H11N5O B111672 6-Amino-3-methyl-4-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 132813-99-1

6-Amino-3-methyl-4-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No. B111672
CAS RN: 132813-99-1
M. Wt: 253.26 g/mol
InChI Key: VYGIWUNRWYXGJY-UHFFFAOYSA-N
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Description

6-Amino-3-methyl-4-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (AMPCP) is a small molecule compound that has been studied extensively for its potential applications in scientific research. AMPCP has been found to have a wide range of biochemical and physiological effects, as well as a number of advantages and limitations for lab experiments.

Scientific Research Applications

Utility in Heterocyclic Synthesis

The compound has shown significant utility in the synthesis of various heterocyclic derivatives. It serves as a reactive nitrile that facilitates the formation of pyrano[2,3-c]pyrazole derivatives. This utilization underscores the compound's role in expanding the repertoire of heterocyclic compounds, which are crucial in various scientific research domains including material science and pharmaceuticals (Fadda et al., 2012).

Synthesis of Novel Heterocyclic Compounds

The compound participates in reactions leading to the creation of unexpected heterocyclic systems like [1,2]oxaphosphinino[6,5-c]pyrazoles. These novel compounds, characterized by methods like NMR spectroscopy and X-ray analysis, demonstrate the compound's potential in synthesizing structurally unique heterocycles, broadening the scope for scientific exploration in fields such as medicinal chemistry and materials science (Dotsenko et al., 2018), (Dotsenko et al., 2019).

Spectroscopic and Structural Investigations

Spectroscopic Analysis and Drug Discovery Potential

Detailed spectroscopic and structural investigations of a synthetic analog of this compound have been conducted. Quantum chemical computations and molecular docking studies highlight its potential in pharmaceutical applications, especially targeting multidrug resistance proteins. This suggests its potential utility in drug discovery and design (Ratnesh Kumar et al., 2020).

Synthesis of Bioactive Heterocycles

Building Blocks for Bioactive Compounds

The compound has been utilized as a building block in the synthesis of bioactive heterocycles. The resultant compounds have shown potent antimicrobial activity, indicating its significance in the development of new therapeutic agents (El-ziaty et al., 2018).

Mechanism of Action

Target of Action

Similar compounds have been shown to have binding activities to both the atp-binding pocket and the lipid-binding pocket of p38 map kinase . The p38 MAP kinase is a type of protein kinase that is involved in cellular responses to stress and inflammation.

Mode of Action

The compound interacts with its targets by binding to the ATP-binding pocket and the lipid-binding pocket of p38 MAP kinase . This binding can inhibit the activity of the kinase, leading to changes in the cellular responses to stress and inflammation.

Biochemical Pathways

The compound affects the p38 MAP kinase pathway. This pathway plays a crucial role in cellular responses to stress and inflammation. By inhibiting the p38 MAP kinase, the compound can potentially alter these responses .

Result of Action

The molecular and cellular effects of the compound’s action would likely involve changes in cellular responses to stress and inflammation, given its interaction with p38 MAP kinase . .

properties

IUPAC Name

6-amino-3-methyl-4-pyridin-3-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O/c1-7-10-11(8-3-2-4-16-6-8)9(5-14)12(15)19-13(10)18-17-7/h2-4,6,11H,15H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYGIWUNRWYXGJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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